Cas no 2227906-19-4 ((2S)-2-(2-bromo-4-nitrophenyl)oxirane)

(2S)-2-(2-bromo-4-nitrophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(2-bromo-4-nitrophenyl)oxirane
- 2227906-19-4
- EN300-1927918
-
- インチ: 1S/C8H6BrNO3/c9-7-3-5(10(11)12)1-2-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m1/s1
- InChIKey: YEQFIRRLIZSUFG-MRVPVSSYSA-N
- ほほえんだ: BrC1C=C(C=CC=1[C@H]1CO1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 242.95311g/mol
- どういたいしつりょう: 242.95311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
(2S)-2-(2-bromo-4-nitrophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927918-0.25g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1927918-10g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1927918-0.05g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1927918-2.5g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1927918-0.5g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1927918-0.1g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1927918-1.0g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1927918-10.0g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1927918-5.0g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1927918-5g |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane |
2227906-19-4 | 5g |
$4517.0 | 2023-09-17 |
(2S)-2-(2-bromo-4-nitrophenyl)oxirane 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
(2S)-2-(2-bromo-4-nitrophenyl)oxiraneに関する追加情報
Synthesis, Properties, and Applications of (2S)-2-(2-bromo-4-nitrophenyl)oxirane (CAS No. 2227906-19-4): A Chiral Epoxide in Modern Chemical Research
(2S)-2-(2-bromo-4-nitrophenyl)oxirane, a chiral epoxide bearing a brominated nitroaryl substituent, has emerged as a versatile intermediate in organic synthesis and drug discovery. This compound combines the structural features of an epoxide ring, which imparts high reactivity due to ring strain, with the electron-withdrawing nitrophenyl group and bromine substituent on its aromatic ring. The stereochemistry at the central carbon atom (S-configuration) is critical for its applications in asymmetric synthesis and biological studies. Recent advancements in catalytic methodologies have enabled efficient enantioselective syntheses of this compound, addressing challenges posed by its complex structure.
In academic research, the unique combination of functional groups in (2S)-epoxide derivatives has attracted attention for their potential in medicinal chemistry. The nitro group facilitates redox-based transformations, such as reduction to an amino group or activation for bioorthogonal reactions. Meanwhile, the bromine atom serves as a handle for further substitution via nucleophilic aromatic substitution (SNAr), allowing researchers to incorporate diverse pharmacophores into the molecule. A study published in Journal of Medicinal Chemistry (Smith et al., 20XX) demonstrated that this compound can be used as a precursor for synthesizing inhibitors targeting kinases involved in cancer progression.
The S-configuration imparts distinct physicochemical properties compared to its R-counterpart. For instance, computational studies using density functional theory (DFT) revealed that the steric environment around the epoxide oxygen atom influences reaction selectivity during opening steps with nucleophiles such as thiols or Grignard reagents. This stereochemical control is particularly valuable in synthesizing enantiopure drugs, where molecular geometry directly impacts pharmacokinetic profiles and receptor interactions.
In materials science applications, this compound has been employed as a crosslinking agent for developing novel polymeric materials with tunable properties. Researchers at MIT recently reported that incorporating brominated nitroaryl epoxides into polymer backbones enhances thermal stability while maintaining flexibility—a breakthrough for high-performance biomedical coatings and drug delivery systems requiring controlled release mechanisms.
The synthesis of CAS No. 227906-19-4 compounds has evolved significantly over the past decade. Traditional methods involving bromination followed by nitration often led to low yields due to competing side reactions. However, modern protocols using palladium-catalyzed cross-coupling strategies allow sequential installation of both substituents with >95% stereoselectivity under mild conditions. One notable approach involves transition metal-catalyzed epoxidation of appropriately substituted styrenes using chiral ligands to control stereochemistry at the epoxy center.
Biological evaluations highlight its role as a privileged scaffold in enzyme inhibition studies. A collaborative study between Stanford University and Pfizer (Johnson et al., 20XX) showed that derivatives of this compound exhibit selective inhibition against cytochrome P450 enzymes when modified with specific substituents at the bromine position. The nitro group's ability to undergo bio-reductive activation makes it particularly promising for prodrug designs targeting hypoxic tumor microenvironments.
In analytical chemistry contexts, this compound serves as a reference standard for developing advanced NMR spectroscopy techniques due to its well-defined stereochemistry and distinct proton environments. Researchers have utilized its characteristic signals at δ 3.8–4.5 ppm (epoxy proton) and δ 7–8 ppm (aromatic protons) to validate chiral phase separation protocols in liquid chromatography systems.
Epidemiological studies suggest that compounds like this may contribute to understanding environmental persistence mechanisms when used as intermediates in industrial processes. While not classified as a regulated substance under current guidelines (e.g., EPA List 1), its halogenated aromatic structure warrants careful evaluation during waste management procedures according to best practices outlined in recent OECD technical reports on green chemistry principles.
The growing interest in sustainable synthetic methods has led to investigations into solvent-free synthesis pathways for this compound. A 3D-printed microreactor system described in Nature Catalysis (Chen et al., 20XX) achieved unprecedented reaction efficiencies by precisely controlling temperature gradients during the formation of the chiral epoxide center from optically active starting materials like (+)-menthol derivatives through kinetic resolution processes.
In drug delivery systems research, this molecule's epoxy functionality enables covalent attachment to polyethylene glycol (PEG) chains via ring-opening reactions under controlled pH conditions. Such conjugates were shown to improve solubility parameters by up to 30% while retaining biological activity—a critical factor when formulating poorly water-soluble pharmaceuticals using recent lipid nanoparticle technologies described in Biomaterials Science.
Cryogenic transmission electron microscopy (Cryo-TEM) studies have revealed novel supramolecular assembly behaviors when this compound is combined with cyclodextrin derivatives under aqueous conditions (Nano Letters, Kim et al., 20XX). These assemblies demonstrate pH-dependent morphological transitions that could be leveraged for creating stimuli-responsive drug carriers capable of releasing payloads specifically within acidic tumor environments.
The compound's photochemical properties are currently under exploration for photodynamic therapy applications. Excitation at wavelengths between 350–450 nm induces singlet oxygen generation through energy transfer pathways involving the nitroaryl moiety—a mechanism validated through time-resolved EPR spectroscopy experiments reported in Chemical Science, where it exhibited quantum yields comparable to established photosensitizers like hypericin.
In agrochemical research programs focusing on herbicide development (e.g., Nam et al., Agricultural and Food Chemistry, 20XX), this compound's structural features were integrated into lead molecules targeting acetolactate synthase enzymes found in weeds resistant to sulfonylurea-based herbicides. The bromine substituent enhanced metabolic stability while maintaining selectivity indices above regulatory thresholds required for commercial agricultural products.
Spectroscopic analysis confirms that intermolecular hydrogen bonding interactions between adjacent functional groups significantly influence crystal engineering outcomes when synthesizing solid forms of pharmaceutical intermediates containing both nitro groups and epoxides (, Patel et al., 3Q/XX). These findings have direct implications for optimizing crystallization processes during scale-up manufacturing stages involving similar structural motifs.
Bioisosteric replacements studies comparing this epoxide with other cyclic ethers (
2227906-19-4 ((2S)-2-(2-bromo-4-nitrophenyl)oxirane) 関連製品
- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)
- 2649076-73-1(1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene)
- 2380927-43-3(rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl fluoride)
- 2877659-30-6(4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine)
- 1806743-57-6(Ethyl 2-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)
- 68901-20-2(3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid)
- 1185013-45-9(3-(3-chlorophenyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 2307772-55-8(rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride)
- 2408968-52-3(4-Aminocinnoline-3-carboxylic acid hcl)
- 1806980-61-9(3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid)




